(S,R,S)-AHPC(Me)-amido-C2-acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

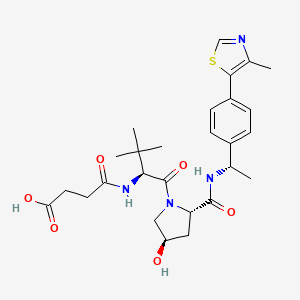

C27H36N4O6S |

|---|---|

Peso molecular |

544.7 g/mol |

Nombre IUPAC |

4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C27H36N4O6S/c1-15(17-6-8-18(9-7-17)23-16(2)28-14-38-23)29-25(36)20-12-19(32)13-31(20)26(37)24(27(3,4)5)30-21(33)10-11-22(34)35/h6-9,14-15,19-20,24,32H,10-13H2,1-5H3,(H,29,36)(H,30,33)(H,34,35)/t15-,19+,20-,24+/m0/s1 |

Clave InChI |

NMPQIUBZJDYREV-RXYORGTDSA-N |

SMILES isomérico |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCC(=O)O)O |

SMILES canónico |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCC(=O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

(S,R,S)-AHPC(Me)-amido-C2-acid: An In-Depth Technical Guide to its Mechanism of Action in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality designed to selectively eliminate unwanted proteins by co-opting the cell's natural protein degradation machinery.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a commonly recruited ligase in PROTAC design due to its widespread expression and well-characterized binders.[3] This technical guide provides a detailed overview of the mechanism of action of (S,R,S)-AHPC(Me)-amido-C2-acid, a specific ligand for the VHL E3 ligase, in the context of PROTACs.[4][5]

This compound is a derivative of the well-established VHL ligand (S,R,S)-AHPC, which is based on the structure of the natural VHL substrate, hypoxia-inducible factor 1α (HIF-1α).[6][7] The specific stereochemistry of (S,R,S)-AHPC is critical for its high-affinity binding to VHL, a crucial first step in the PROTAC-mediated degradation cascade.[8] The "(Me)-amido-C2-acid" modification provides a linker attachment point for conjugation to a POI ligand, enabling the creation of a functional PROTAC.[9]

Core Mechanism of Action

The primary role of this compound within a PROTAC is to act as a high-affinity anchor to the VHL E3 ligase, thereby initiating a cascade of events leading to the degradation of the target protein. This process can be broken down into several key steps:

-

Ternary Complex Formation : The PROTAC molecule, containing the this compound moiety, simultaneously binds to the VHL E3 ligase and the target protein, forming a ternary complex.[2][10] The stability and conformation of this complex are critical for the efficiency of the subsequent steps.[11]

-

Ubiquitination of the Target Protein : The induced proximity of the POI to the VHL E3 ligase complex facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[12]

-

Proteasomal Degradation : The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein homeostasis.[2]

-

PROTAC Recycling : After the degradation of the target protein, the PROTAC molecule is released and can catalytically induce the degradation of additional target protein molecules.[1]

This catalytic mode of action is a key advantage of PROTACs over traditional small-molecule inhibitors.

Quantitative Data on VHL-Recruiting PROTACs

The efficacy of a PROTAC is determined by several quantitative parameters, including its binding affinity to both the target protein and the E3 ligase, as well as its ability to promote the formation of a stable and productive ternary complex, ultimately leading to efficient protein degradation. While specific data for PROTACs containing this compound is not extensively available in the public domain, the following tables summarize representative quantitative data for well-characterized VHL-recruiting PROTACs to provide a comparative context.

Table 1: Binary Binding Affinities of VHL Ligands and PROTACs

| Compound | Binds to | Technique | Kd (nM) |

|---|---|---|---|

| VH032 | VHL | SPR | 186 |

| (S,R,S)-AHPC | VHL | Not specified | High Affinity |

| ARV-771 | BET proteins | Not specified | Potent Degrader |

| MZ1 | BRD4(BD2) | ITC | 28 |

| MZ1 | VHL | ITC | 79 |

Note: Data is compiled from various sources for illustrative purposes.[6][13] (S,R,S)-AHPC is noted for its high affinity, and ARV-771, which can be synthesized from an (S,R,S)-AHPC-Me precursor, is a potent degrader.[6][14]

Table 2: Ternary Complex Formation and Degradation Potency of VHL-Recruiting PROTACs

| PROTAC | Target Protein | Ternary Complex Cooperativity (α) | DC50 (nM) | Dmax (%) | Cell Line |

|---|---|---|---|---|---|

| ARV-771 | BET proteins | Not Available | <1 | >90 | Castration-Resistant Prostate Cancer Cells |

| GMB-475 | BCR-ABL1 | Not Available | 1110 (IC50) | Not Available | Ba/F3 |

| PROTAC STING Degrader-2 | STING | Not Available | Not Available | Not Available | Not Available |

Note: DC50 is the concentration of PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation.[4][6][15][16] Cooperativity (α) is a measure of the influence of the binary binding partners on the stability of the ternary complex.[17]

Experimental Protocols

The characterization of PROTACs containing this compound involves a suite of biophysical and cell-based assays to evaluate their binding, ternary complex formation, and degradation efficacy.

Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Kinetics

SPR is a powerful technique for measuring the kinetics of binding events in real-time without the need for labels.[18]

Objective: To determine the binding affinity and kinetics (kon, koff) of the PROTAC to VHL and the target protein individually (binary) and as a ternary complex.

Methodology:

-

Immobilization: Covalently immobilize the VHL E3 ligase complex onto a sensor chip surface.

-

Binary Binding Analysis:

-

Flow a series of concentrations of the PROTAC over the immobilized VHL to measure the binary binding kinetics.

-

In a separate experiment, flow a series of concentrations of the PROTAC over an immobilized target protein.

-

-

Ternary Complex Analysis:

-

Prepare solutions containing a fixed, near-saturating concentration of the target protein mixed with a series of concentrations of the PROTAC.

-

Flow these mixtures over the immobilized VHL surface. The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.[19]

-

-

Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd) for both binary and ternary interactions.[13]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

TR-FRET is a proximity-based assay used to quantify the formation of the ternary complex in solution.[20][21][22]

Objective: To measure the dose-dependent formation of the [Target Protein]-[PROTAC]-[VHL] ternary complex and determine the PROTAC's EC50 for complex formation.

Methodology:

-

Reagent Preparation:

-

Label the VHL protein with a FRET donor (e.g., terbium cryptate) and the target protein with a FRET acceptor (e.g., d2), often via specific antibodies or by using tagged fusion proteins.[10]

-

Prepare a serial dilution of the PROTAC.

-

-

Assay Setup: In a microplate, combine the labeled VHL, labeled target protein, and the PROTAC dilutions.

-

Incubation: Incubate the plate at room temperature to allow the ternary complex to form.

-

Signal Detection: Measure the time-resolved fluorescence at the emission wavelengths of both the donor and acceptor. An increase in the FRET signal indicates the formation of the ternary complex.

-

Data Analysis: Plot the FRET ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.[23]

Western Blot for Target Protein Degradation

Western blotting is a standard technique to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[1][2][24]

Objective: To determine the DC50 and Dmax of the PROTAC for the degradation of the target protein.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells expressing the target protein in multi-well plates.

-

Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[24]

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate using a method like the BCA assay to ensure equal protein loading.[24]

-

-

SDS-PAGE and Protein Transfer:

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[1]

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.

-

-

Signal Detection and Analysis:

-

Detect the signal using an appropriate substrate (e.g., chemiluminescent).

-

Quantify the band intensities using densitometry. Normalize the target protein signal to the loading control.

-

Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 and Dmax.

-

Visualizations

Signaling Pathway of PROTAC Action

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Western Blot Analysis

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. (S,R,S)-AHPC-amido-C2-acid, 2172819-72-4 | BroadPharm [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medkoo.com [medkoo.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]

- 18. o2hdiscovery.co [o2hdiscovery.co]

- 19. pubs.acs.org [pubs.acs.org]

- 20. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the (S,R,S)-AHPC(Me)-amido-C2-acid VHL Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC(Me)-amido-C2-acid is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the ubiquitin-proteasome system. This ligand serves as a fundamental building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins. By recruiting the VHL E3 ligase, PROTACs containing the this compound moiety can induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, offering a powerful strategy for therapeutic intervention in a wide range of diseases, including cancer and autoimmune disorders.

This technical guide provides a comprehensive overview of the this compound VHL ligand, including its chemical properties, mechanism of action, and its application in the design and evaluation of PROTACs. Detailed experimental protocols and data presentation are included to facilitate its use in research and drug development.

Core Concepts: VHL-Mediated Ubiquitination and PROTAC Technology

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex.[1] This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions.[1] PROTACs are heterobifunctional molecules that hijack this natural cellular process. They consist of two distinct ligands connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, such as VHL.[2]

The binding of a PROTAC to both the POI and the E3 ligase brings them into close proximity, forming a ternary complex.[2] This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI, leading to its polyubiquitination. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[2]

This compound: A Key VHL Ligand

This compound is a derivative of the potent (S,R,S)-AHPC scaffold, which has been extensively optimized for high-affinity binding to the VHL protein.[3] The terminal carboxylic acid group on the C2 linker provides a convenient attachment point for conjugation to a ligand targeting a protein of interest, enabling the synthesis of a wide array of PROTACs.[2]

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C26H34N4O6S |

| Molecular Weight | 530.6 g/mol |

| Stereochemistry | (S,R,S) |

Quantitative Data

| PROTAC | Target | DC50 | Cell Line |

| PROTAC STING Degrader-2 | STING | 0.53 µM | Not Specified |

DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein.

Signaling and Experimental Workflow Diagrams

VHL-Mediated Ubiquitination Pathway

The following diagram illustrates the key steps in the VHL-mediated ubiquitination and degradation of a target protein.

Caption: VHL-mediated protein ubiquitination and degradation pathway.

PROTAC Experimental Workflow

This diagram outlines a typical workflow for the development and evaluation of a PROTAC utilizing the this compound VHL ligand.

Caption: A typical experimental workflow for PROTAC development.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, a general strategy for the synthesis of similar VHL ligands involves the coupling of protected amino acid precursors, followed by deprotection and linker attachment. Researchers should refer to the supplementary information of relevant publications for detailed synthetic procedures of analogous compounds.

VHL Ligand Binding Assays

1. Surface Plasmon Resonance (SPR)

-

Objective: To determine the binding affinity and kinetics of the VHL ligand to the VHL protein complex.

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified VHL-ElonginB-ElonginC (VBC) complex

-

This compound ligand

-

Running buffer (e.g., HBS-EP+)

-

-

Procedure:

-

Immobilize the VBC complex onto the sensor chip surface.

-

Prepare a series of dilutions of the VHL ligand in running buffer.

-

Inject the ligand solutions over the sensor surface at a constant flow rate.

-

Monitor the change in response units (RU) over time to measure association and dissociation.

-

Regenerate the sensor surface between injections.

-

Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (Kd).

-

2. Isothermal Titration Calorimetry (ITC)

-

Objective: To determine the thermodynamic parameters of the VHL ligand binding to the VBC complex.

-

Materials:

-

ITC instrument

-

Purified VBC complex

-

This compound ligand

-

Dialysis buffer

-

-

Procedure:

-

Dialyze the VBC complex and the ligand against the same buffer.

-

Load the VBC complex into the sample cell and the ligand into the injection syringe.

-

Perform a series of injections of the ligand into the sample cell while monitoring the heat change.

-

Integrate the heat pulses and fit the data to a binding isotherm to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of binding.

-

PROTAC-Mediated Protein Degradation Assays

1. Western Blotting

-

Objective: To quantify the degradation of the target protein induced by a PROTAC.

-

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Cell lysis buffer

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with a dose-response range of the PROTAC for a specified time.

-

Lyse the cells and quantify the total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary and secondary antibodies.

-

Visualize protein bands using a chemiluminescence imaging system.

-

Quantify band intensities to determine the percentage of protein degradation relative to a vehicle control.

-

Plot the degradation data against the PROTAC concentration to determine the DC50 and Dmax values.[2]

-

2. HiBiT Lytic Assay

-

Objective: A high-throughput method to quantify target protein degradation.

-

Materials:

-

Cell line endogenously expressing the target protein tagged with HiBiT

-

PROTAC of interest

-

Nano-Glo® HiBiT Lytic Detection System

-

-

Procedure:

-

Seed the HiBiT-tagged cells in a multi-well plate.

-

Treat cells with a serial dilution of the PROTAC.

-

At the desired time points, add the lytic reagent containing LgBiT protein and substrate.

-

Measure the luminescence, which is proportional to the amount of HiBiT-tagged protein.

-

Normalize the data to a vehicle control and plot to determine DC50 and Dmax.[1]

-

Conclusion

The this compound is a versatile and potent VHL ligand that plays a crucial role in the development of targeted protein degraders. Its high affinity for the VHL E3 ligase makes it an ideal anchor for PROTACs designed to eliminate a wide range of pathogenic proteins. The experimental protocols and workflows detailed in this guide provide a framework for the rational design, synthesis, and evaluation of novel PROTAC therapeutics based on this important chemical entity. As the field of targeted protein degradation continues to expand, the this compound ligand will undoubtedly remain a cornerstone of innovative drug discovery efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Pivotal Role of (S,R,S)-AHPC(Me)-amido-C2-acid in Driving Ternary Complex Formation for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC(Me)-amido-C2-acid stands as a critical chemical entity in the rapidly advancing field of targeted protein degradation. As a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, it serves as a cornerstone for the synthesis of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules are engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. This technical guide delves into the core function of the (S,R,S)-AHPC moiety in the formation of the essential PROTAC-induced ternary complex, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying molecular processes.

The Mechanism of Action: Orchestrating Protein Degradation

The primary role of the (S,R,S)-AHPC group within a PROTAC is to act as a molecular anchor, binding specifically and with high affinity to the VHL E3 ligase.[1][2][3] A PROTAC molecule consists of three key components: a ligand for an E3 ligase (in this case, the (S,R,S)-AHPC derivative), a ligand for a target protein of interest (POI), and a chemical linker that connects the two. By simultaneously engaging both the VHL E3 ligase and the target protein, the PROTAC induces their proximity, forming a crucial "ternary complex".[4][5][6]

This induced proximity is the catalytic event that initiates the targeted degradation cascade. Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This polyubiquitination serves as a molecular flag, marking the target protein for recognition and subsequent degradation by the 26S proteasome. A key advantage of this approach is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[1]

The formation and stability of this ternary complex are paramount for the efficacy of the PROTAC.[4][7][8] The specific stereochemistry of the (S,R,S)-AHPC core is vital for its potent and selective binding to a pocket on the VHL protein, a necessary first step in the degradation pathway.[1]

Figure 1: PROTAC-mediated protein degradation pathway.

Quantitative Analysis of Ternary Complex Formation

The stability and cooperativity of the ternary complex are critical determinants of a PROTAC's degradation efficiency. These parameters are quantified using various biophysical techniques. While specific data for PROTACs utilizing the "this compound" linker is not extensively published, data from structurally similar and well-characterized VHL-recruiting PROTACs, such as MZ1 and ARV-771, provide excellent representative examples. The core (S,R,S)-AHPC moiety's interaction with VHL is the constant factor in these molecules.

Table 1: Binary and Ternary Complex Binding Affinities (Kd) of Representative VHL-Recruiting PROTACs

| PROTAC | Binding Partner | Technique | Binary Kd (nM) | Ternary Kd (nM) | Cooperativity (α) | Reference |

| MZ1 | VCB Complex¹ | ITC | 66 | - | - | [9] |

| MZ1 | BRD4BD2 | ITC | 4 | - | - | [9] |

| MZ1 | VCB (in presence of BRD4BD2) | ITC | - | 3.7 | 15 - 26 | [9][10] |

| MZ1 | VCB Complex¹ | SPR | 29 | - | - | [11] |

| MZ1 | VCB (in presence of BRD4BD2) | SPR | - | 1 | 22 | [12] |

| ARV-771 | VCB Complex¹ | SPR | ~60 | - | - | [13] |

| ARV-771 | VCB (in presence of BRD4BD2) | SPR | - | ~4 | >10 | [13] |

¹VCB Complex consists of VHL, Elongin B, and Elongin C. Cooperativity (α) is calculated as the ratio of the binary Kd of the PROTAC for VHL to the ternary Kd of the PROTAC-POI complex for VHL. An α > 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.

Experimental Protocols for Characterizing Ternary Complex Formation

Accurate characterization of the ternary complex is crucial for the rational design and optimization of PROTACs. The following are detailed methodologies for key biophysical assays.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique that provides real-time kinetic data (kon, koff) and affinity (Kd) of molecular interactions.[11][14][15]

Objective: To determine the kinetics and affinity of binary (PROTAC-VHL) and ternary (POI-PROTAC-VHL) complex formation.

Methodology:

-

Immobilization: The E3 ligase complex (e.g., biotinylated VHL/ElonginB/ElonginC) is immobilized on a streptavidin-coated SPR sensor chip.

-

Binary Interaction Analysis: A series of concentrations of the PROTAC in running buffer (e.g., HBS-EP+) are injected over the sensor surface to measure the direct binding to VHL. Association and dissociation phases are monitored.

-

Ternary Interaction Analysis: To measure ternary complex formation, the PROTAC is pre-incubated with a near-saturating concentration of the target protein (e.g., a bromodomain like BRD4BD2). This pre-formed binary complex is then injected over the VHL-immobilized surface.

-

Data Analysis: The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding for kinetics) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd). Cooperativity (α) is calculated by dividing the binary Kd (PROTAC to VHL) by the ternary Kd.[11][14]

Figure 2: Experimental workflow for SPR analysis.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16][17]

Objective: To determine the thermodynamic parameters of binary and ternary complex formation.

Methodology:

-

Sample Preparation: Purified proteins (VHL complex and POI) and the PROTAC are prepared in a matched buffer.

-

Binary Titration: The VHL complex is placed in the ITC sample cell. The PROTAC is loaded into the titration syringe and injected into the cell in small aliquots. The heat change per injection is measured. A separate experiment is performed by titrating the PROTAC into the POI.

-

Ternary Titration: To assess the ternary complex, the VHL complex is placed in the sample cell, and the syringe is loaded with the PROTAC that has been pre-saturated with the POI. The titration is then performed.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of the titrant. The resulting isotherm is fitted to a suitable binding model to determine Kd, n, and ΔH.

Figure 3: Experimental workflow for ITC analysis.

NanoBRET™ Assay for In-Cell Ternary Complex Formation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the detection and characterization of ternary complex formation in live cells, providing a more physiologically relevant context.[4][8][18][19]

Objective: To measure PROTAC-induced ternary complex formation kinetically in a live-cell environment.

Methodology:

-

Cell Line Engineering: Cells are engineered to express the target protein as a fusion with a NanoLuc® luciferase donor and the E3 ligase (VHL) as a fusion with a HaloTag® acceptor.

-

Cell Plating and Labeling: The engineered cells are plated. The HaloTag®-VHL is then labeled with a fluorescent ligand (the energy acceptor).

-

PROTAC Treatment: Cells are treated with varying concentrations of the PROTAC.

-

Signal Detection: If the PROTAC brings the NanoLuc®-POI (donor) and the HaloTag®-VHL (acceptor) into close proximity (<10 nm), BRET occurs. The luminescent substrate for NanoLuc® is added, and both donor and acceptor emission signals are measured.

-

Data Analysis: The NanoBRET™ ratio (acceptor emission/donor emission) is calculated. An increase in this ratio indicates ternary complex formation. Dose-response curves can be generated to determine the potency of the PROTAC in inducing complex formation.

Signaling Pathways and Downstream Effects

PROTACs that recruit VHL, such as those built with an (S,R,S)-AHPC scaffold, effectively hijack the VHL-hypoxia-inducible factor (HIF) signaling pathway machinery.[20] Under normal oxygen conditions, VHL recognizes and targets the alpha subunit of HIF (HIF-1α) for degradation. By using a VHL ligand, PROTACs co-opt this natural degradation pathway to eliminate a different target protein. The downstream consequences are therefore dependent on the function of the specific protein being targeted. For instance, the well-studied PROTAC ARV-771, which utilizes an (S,R,S)-AHPC-based VHL ligand, targets BET proteins for degradation, leading to the suppression of oncogenes like c-Myc and subsequent inhibition of cancer cell proliferation.[2][21]

Conclusion

The this compound and its parent scaffolds are indispensable tools in the development of VHL-recruiting PROTACs.[1] Its high-affinity and specific interaction with the VHL E3 ligase is the critical initiating event for targeted protein degradation. A thorough understanding and quantitative characterization of the ternary complex it helps to form are essential for the design of potent, selective, and effective next-generation therapeutics. The biophysical methods outlined in this guide—SPR for kinetics, ITC for thermodynamics, and NanoBRET™ for live-cell dynamics—provide a robust framework for researchers to evaluate and optimize these novel drug candidates, ultimately accelerating their path to the clinic.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. Ternary Complex Formation Assays | Domainex [domainex.co.uk]

- 8. Ternary Complex Formation [promega.com]

- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. opnme.com [opnme.com]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]

- 19. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]

- 20. benchchem.com [benchchem.com]

- 21. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to (S,R,S)-AHPC(Me)-amido-C2-acid: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC(Me)-amido-C2-acid is a crucial building block in the rapidly advancing field of targeted protein degradation. Specifically, it serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins by coopting the cell's natural protein disposal machinery. This technical guide provides a comprehensive overview of the structure, synthesis, and application of this compound, complete with quantitative data from relevant PROTACs, detailed experimental protocols, and visualizations of the underlying biological pathways.

Core Structure and Physicochemical Properties

This compound, a derivative of the core (S,R,S)-AHPC structure, is characterized by a specific stereochemistry that is essential for its potent binding to the VHL E3 ligase. The "amido-C2-acid" portion of the molecule provides a short, flexible linker with a terminal carboxylic acid. This functional group serves as a convenient attachment point for conjugating a ligand that targets a specific protein of interest, thereby forming a complete PROTAC molecule.

| Property | Value | Reference |

| Chemical Formula | C26H34N4O6S | [1][2] |

| Molecular Weight | 530.6 g/mol | [1] |

| CAS Number | 2172819-72-4 (for the closely related (S,R,S)-AHPC-amido-C2-acid) | [1][2] |

| Alternative Names | VH 032 amide-alkylC2-acid, (S,R,S)-AHPC-C2-COOH |

Mechanism of Action: The PROTAC-Mediated Degradation Pathway

PROTACs assembled using this compound function by inducing the formation of a ternary complex between the target protein, the PROTAC itself, and the VHL E3 ubiquitin ligase complex. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. A key advantage of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[3]

References

A Deep Dive into VHL Ligands for Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the heart of this approach lies the Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery. One of the most critical components of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the protein of interest (POI), thereby tagging it for degradation. Among the various E3 ligases, the von Hippel-Lindau (VHL) E3 ligase has become a cornerstone of PROTAC development due to its well-defined mechanism of action and the availability of potent, small-molecule ligands.

This in-depth technical guide provides a comprehensive overview of VHL ligands, their mechanism of action in TPD, and the experimental methodologies used to characterize their efficacy. We will delve into the quantitative aspects of VHL ligand binding and the resulting PROTAC-mediated degradation, present detailed experimental protocols, and visualize the key biological pathways and experimental workflows.

The VHL-Mediated Degradation Pathway: A Hijacked Cellular Process

The VHL E3 ligase is a key component of the ubiquitin-proteasome system (UPS), the primary cellular pathway for protein degradation. Under normal physiological conditions, VHL recognizes and binds to the alpha subunit of the hypoxia-inducible factor (HIF-1α) when it is hydroxylated on specific proline residues. This interaction leads to the ubiquitination of HIF-1α, marking it for destruction by the proteasome.[1][2]

PROTACs that incorporate a VHL ligand effectively hijack this natural process. The PROTAC molecule acts as a bridge, simultaneously binding to the POI and the VHL E3 ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-VHL), which is the crucial first step in the degradation cascade.[3] Once the ternary complex is formed, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This polyubiquitination serves as a degradation signal, leading to the recognition and subsequent degradation of the POI by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[4]

Quantitative Analysis of VHL Ligands and PROTACs

The efficacy of a VHL-based PROTAC is determined by several key quantitative parameters. These include the binding affinity of the VHL ligand for the VHL E3 ligase and the degradation potency and efficacy of the final PROTAC molecule.

VHL Ligand Binding Affinities

The binding affinity of a ligand for VHL is a critical factor in the formation of a stable ternary complex. This is typically measured as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower Kd or IC50 value indicates a stronger binding affinity. Several classes of VHL ligands have been developed, with some of the most well-characterized summarized below.

| VHL Ligand | Binding Affinity (Kd/IC50) (nM) | Assay Method |

| VH032 | 185[1] | Fluorescence Polarization |

| VH101 | 44[1] | Fluorescence Polarization |

| VH298 | 80-90[3] | Isothermal Titration Calorimetry |

| VHL Ligand 8 | ~2000-3000 (Ki)[5] | Not Specified |

| GNE7599 | 0.029[1] | Surface Plasmon Resonance |

Note: The binding affinity can vary depending on the specific assay conditions and the protein construct used.

VHL-Based PROTAC Degradation Potency and Efficacy

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein within a cellular context. This is quantified by two key parameters:

-

DC50: The concentration of the PROTAC required to achieve 50% degradation of the target protein. A lower DC50 value indicates higher potency.

-

Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC. A higher Dmax value indicates greater efficacy.

The table below summarizes the degradation data for several well-characterized VHL-based PROTACs.

| PROTAC Name | Target Protein | VHL Ligand Used | Cell Line | DC50 (nM) | Dmax (%) |

| ARV-771 | BRD2/3/4 | Based on VH032 | 22Rv1 | < 5[6] | > 90 (qualitative) |

| DT2216 | BCL-XL | Not Specified | MOLT-4 | 63[7] | 90.8[7] |

| MZ1 | BRD4 | VH032 | HeLa | < 100[8] | > 90[8] |

| MZ1 | BRD4 | VH032 | MV4-11 | ~10[9] | > 90 (qualitative) |

| NR-11c | p38α | Not Specified | MDA-MB-231 | 11.55[10] | > 90 (qualitative) |

| ARD-266 | Androgen Receptor | VHL Ligand 8 | LNCaP | < 1[5] | > 95[5] |

Key Experimental Protocols

The development and characterization of VHL-based PROTACs rely on a suite of biochemical and cellular assays. Below are detailed methodologies for essential experiments.

Western Blotting for Protein Degradation

Western blotting is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.

Methodology:

-

Cell Treatment:

-

Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with intermittent vortexing.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]

-

Biophysical Assays for Binding Affinity

Characterizing the binding interactions between the VHL ligand, the PROTAC, and the target protein is crucial for understanding the mechanism of action and for structure-aided design.

a) Fluorescence Polarization (FP) Assay

FP is a competitive binding assay used to determine the affinity of an unlabeled ligand by its ability to displace a fluorescently labeled probe.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of the VHL protein complex (VBC: VHL, Elongin C, Elongin B).

-

Prepare a solution of a fluorescently labeled VHL ligand (tracer).

-

Prepare serial dilutions of the test VHL ligand or PROTAC.

-

-

Assay Setup:

-

In a 384-well plate, add the VBC complex and the fluorescent tracer to all wells.

-

Add the serial dilutions of the test compound.

-

Include controls for no protein and no competitor.

-

-

Measurement:

-

Incubate the plate at room temperature to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Fit the data to a suitable binding model to determine the IC50 value, which can be converted to a Ki value.

-

b) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation:

-

Prepare highly pure VHL protein and VHL ligand/PROTAC in identical, degassed buffer.

-

The ligand concentration in the syringe should be 10-20 times the protein concentration in the cell.

-

-

Titration:

-

Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

-

Perform a series of small, sequential injections of the ligand into the protein solution.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable model to determine the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

-

c) Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics and affinity of interactions in real-time.

Methodology:

-

Immobilization:

-

Immobilize the VHL protein onto a sensor chip.

-

-

Binding Measurement:

-

Inject a series of concentrations of the VHL ligand or PROTAC over the sensor surface and monitor the change in the refractive index, which corresponds to binding.

-

After each injection, flow buffer over the surface to monitor dissociation.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Experimental and Developmental Workflows

The development of a VHL-based PROTAC follows a structured workflow, from initial design to in vivo evaluation. The characterization of these molecules also involves a systematic series of experiments.

References

- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. biopharma.co.uk [biopharma.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

In-Depth Technical Guide: (S,R,S)-AHPC(Me)-amido-C2-acid Binding Affinity to VHL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding characteristics of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC(Me)-amido-C2-acid. Due to the limited availability of public data on the specific binding affinity of this compound, this guide presents data for its closely related and well-characterized parent compound, VH032. This information serves as a critical reference for the development of Proteolysis Targeting Chimeras (PROTACs) and other therapeutic modalities that leverage VHL engagement.

Introduction to VHL and (S,R,S)-AHPC-based Ligands

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex. This complex plays a pivotal role in the cellular oxygen-sensing pathway by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. The ability to hijack this cellular machinery has made VHL a prime target for the development of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific proteins of interest.

(S,R,S)-AHPC-based molecules are a class of synthetic ligands designed to bind to VHL with high affinity and specificity, mimicking the binding of HIF-1α. The molecule this compound is a derivative of this class, featuring a C2-acid linker attachment point, making it suitable for conjugation to a ligand for a target protein, thus forming a PROTAC.

Quantitative Binding Affinity Data

| Ligand | Binding Affinity (Kd) to VHL | Measurement Method | Reference |

| VH032 | 185 nM | Not Specified | [1][2] |

| VH101 | 44 nM | Not Specified | [2] |

| VH298 | 80-90 nM | Isothermal Titration Calorimetry (ITC) | [3] |

VHL-Mediated Protein Degradation Pathway

The signaling pathway initiated by a VHL-based PROTAC involves the recruitment of the VHL E3 ligase complex to a target protein, leading to its ubiquitination and degradation.

Experimental Protocols for Binding Affinity Determination

The binding affinity of VHL ligands is typically determined using biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Fluorescence Polarization (FP).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[3][4]

Principle: A solution of the ligand is titrated into a solution of the VHL protein complex, and the heat released or absorbed is measured. The resulting data is used to determine the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[4]

Detailed Methodology:

-

Sample Preparation:

-

Express and purify the VHL-ElonginB-ElonginC (VCB) complex to high purity.

-

Synthesize and purify the this compound ligand.

-

Prepare a sufficient quantity of identical buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl) for both the protein and the ligand to minimize heats of dilution.[5]

-

Accurately determine the concentrations of the VCB complex and the ligand. Typically, the protein concentration in the sample cell is 10-50 µM, and the ligand concentration in the syringe is 10-20 times higher.[4]

-

Thoroughly degas both solutions prior to the experiment.[4]

-

-

Experimental Setup:

-

Load the VCB complex solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Allow the system to equilibrate to the desired temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, sequential injections of the ligand into the sample cell.[4]

-

The instrument records the heat flow as a function of time.

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change per injection.

-

Plot the heat change per mole of ligand against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the Kd, n, and ΔH.[4]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Principle: The VCB complex is immobilized on a sensor chip. A solution containing the this compound ligand is flowed over the surface. The binding and dissociation of the ligand are monitored as changes in the SPR signal.

Detailed Methodology:

-

Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran (B179266) surface of the sensor chip.

-

Immobilize the purified VCB complex to the sensor surface via amine coupling.

-

Deactivate any remaining active esters.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the this compound ligand in a suitable running buffer.

-

Inject the different concentrations of the ligand over the sensor surface at a constant flow rate.

-

Record the association and dissociation phases for each concentration.

-

Regenerate the sensor surface between injections if necessary.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Fluorescence Polarization (FP) Competition Assay

FP is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to a larger partner.[6][7]

Principle: A fluorescently labeled VHL probe (e.g., BDY FL VH032) binds to the VCB complex, resulting in a high FP signal.[6][7] The unlabeled this compound ligand competes for binding, displacing the fluorescent probe and causing a decrease in the FP signal.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare purified VCB complex.

-

Use a high-affinity fluorescently labeled VHL probe (e.g., BDY FL VH032).[6]

-

Prepare serial dilutions of the this compound ligand.

-

-

Assay Setup:

-

In a microplate, add a constant concentration of the VCB complex and the fluorescent probe to each well.

-

Add the serially diluted this compound ligand.

-

Include controls for no competitor (maximum polarization) and no VCB complex (minimum polarization).

-

-

Measurement:

-

Incubate the plate to reach binding equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

Plot the FP signal as a function of the competitor concentration.

-

Fit the data to a competitive binding equation to determine the IC50 value, which can be converted to a Ki value.

-

Experimental Workflow for VHL Ligand Evaluation

The evaluation of a new VHL ligand typically follows a structured workflow, from initial binding assessment to cellular activity.

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Core Principles of PROTAC Design with VHL Ligands

This guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the foundational principles of designing Proteolysis-Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will explore the molecular mechanisms, key design considerations, quantitative evaluation metrics, and detailed experimental protocols that underpin the development of effective VHL-based protein degraders.

Introduction: Hijacking the Ubiquitin-Proteasome System

Targeted protein degradation has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting a protein's function, eliminates the protein entirely.[1] PROTACs are heterobifunctional molecules at the forefront of this strategy.[2] They are designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[3][4]

A PROTAC molecule consists of three essential components:

-

A ligand that binds to the target Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, inducing the E3 ligase to tag the POI with ubiquitin.[6][7] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[6][8] The VHL E3 ligase is one of the most widely and successfully utilized ligases in PROTAC development, largely due to the availability of well-characterized, high-affinity small molecule ligands.[9][10]

The VHL E3 Ligase: A Key Player in Protein Degradation

Under normal oxygen conditions, the VHL protein acts as the substrate recognition component of the Cullin-2 RING E3 ligase complex (CRL2^VHL^).[3][4] This complex plays a vital role in cellular oxygen sensing by targeting the Hypoxia-Inducible Factor 1α (HIF-1α) for ubiquitination and degradation.[7][11] PROTACs co-opt this natural process, replacing HIF-1α with a specific POI.

The general mechanism of VHL-based PROTAC action is a catalytic cycle initiated by the formation of the key ternary complex.

Figure 1: VHL-based PROTAC mechanism of action.

Core Principles of VHL-PROTAC Design

The efficacy of a VHL-based PROTAC is not determined by a single parameter but by the interplay of its three constituent parts, which collectively drive the formation and stability of a productive ternary complex.

Figure 2: Core components of a VHL-recruiting PROTAC.

The journey to create effective VHL-based PROTACs began with the structure-based design of small molecules that could mimic the HIF-1α peptide and bind to VHL with high affinity.[3][12] Most current VHL ligands are derivatives of a hydroxyproline (B1673980) (Hyp) core, which is essential for binding into the VHL pocket.[4][13] Systematic structure-activity relationship (SAR) studies have been crucial in optimizing these ligands for potency and providing suitable vectors for linker attachment.[3][14]

| Ligand Name | Structure | Binding Affinity (Kd) to VCB Complex | Notes |

| VH032 | (2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | ~186 nM[14] | A widely used parent ligand for many VHL-based PROTACs. |

| VH101 | (2S,4R)-1-((S)-2-(tert-butylsulfonamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | ~60 nM[15] | An optimized ligand with improved binding affinity over VH032. |

| VH298 | (2S,4R)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | ~190 nM[15] | A VHL ligand also developed as a chemical probe to stabilize HIF-1α. |

| (S,R,S)-AHPC | (2S,4R)-1-acetyl-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide derivative | Varies with PROTAC | A common building block derived from VH032, often used for PROTAC synthesis.[10] |

| VHL Ligand 8 | Derivative of (2S,4R)-1-acetyl-4-hydroxy-N-((S)-1-(4-phenoxyphenyl)ethyl)pyrrolidine-2-carboxamide | Micromolar range[6] | Demonstrates that even weaker affinity ligands can form highly potent PROTACs, highlighting the importance of ternary complex cooperativity.[6][16] |

Table 1: Representative VHL Ligands and Their Binding Affinities. VCB refers to the VHL-Elongin C-Elongin B complex. Binding affinities can vary based on the assay used.

The linker is not merely a passive spacer but a critical determinant of PROTAC efficacy.[6] Its composition, length, and attachment point profoundly influence the formation and stability of the ternary complex.[2]

-

Composition: Linkers are typically composed of flexible polyethylene (B3416737) glycol (PEG) or alkyl chains, which provide a high degree of freedom to facilitate ternary complex formation.[2][17] More rigid linkers containing moieties like piperazine (B1678402) or phenyl groups are increasingly used to optimize physicochemical properties and reduce conformational flexibility, which can improve cellular permeability and pharmacokinetic profiles.[18][19]

-

Length: The optimal linker length is target-dependent and must be empirically determined. It needs to be long enough to span the distance between the VHL and POI surfaces without inducing steric clash, yet not so long as to incur a significant entropic penalty upon complex formation.[2][20]

-

Attachment Point: The linker should be attached to a solvent-exposed region of the VHL ligand to avoid disrupting the key interactions required for binding.[6] Several "exit vectors" on the VHL ligand have been successfully exploited for linker attachment.[4][21]

The formation of a stable ternary complex (POI-PROTAC-VHL) is the lynchpin of PROTAC activity.[22][23] The stability of this complex is not just the sum of the two binary binding affinities (PROTAC-POI and PROTAC-VHL). Often, new favorable protein-protein interactions are formed between the POI and VHL, a phenomenon known as positive cooperativity .[20][24]

This is quantified by the cooperativity factor (α), calculated as the ratio of the PROTAC's binding affinity for one protein in the absence and presence of the other.[24]

-

α > 1: Positive cooperativity. The ternary complex is more stable than the individual binary complexes. This is often a hallmark of highly effective PROTACs.

-

α = 1: No cooperativity.

-

α < 1: Negative cooperativity. The binding of one protein sterically or allosterically hinders the binding of the other.

While positive cooperativity is often desirable, it is not always a prerequisite for potent degradation.[20][25]

| PROTAC Name | Target | VHL Ligand Base | Binary Kd (PROTAC to VHL) | Ternary Kd (PROTAC to VHL with POI) | Cooperativity (α) | Cellular Degradation (DC50) |

| MZ1 | BRD4 (BD2) | VH032 | 670 nM | 11 nM | ~60 | ~26 nM (HeLa cells) |

| AT1 | BRD4 (BD2) | VH032 | 1000 nM | 20 nM | ~50 | ~13 nM (HeLa cells) |

| ARV-771 | BET Proteins | VH032 derivative | ~1700 nM | ~170 nM | ~10 | ~1 nM (LNCaP cells) |

| ARD-266 | Androgen Receptor | VHL Ligand 8 | Micromolar | Not Reported | Not Reported | Nanomolar range (VCaP cells)[16] |

Table 2: Degradation Potency and Ternary Complex Parameters of Exemplary VHL-based PROTACs. Data is compiled from multiple sources[22][24] and serves as a representative comparison. Absolute values can differ based on experimental conditions.

Experimental Protocols for PROTAC Evaluation

A rigorous, multi-faceted validation process using orthogonal assays is essential to confirm a PROTAC's mechanism of action and efficacy.[1]

Figure 3: General experimental workflow for PROTAC evaluation.

This competitive binding assay measures the ability of a test compound (e.g., a VHL ligand or PROTAC) to displace a fluorescently labeled VHL ligand (probe) from the VCB complex.[8][10]

-

Principle: A small, fluorescent probe tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the large VCB complex, its tumbling slows, and polarization increases. A competing compound will displace the probe, causing a decrease in polarization.

-

Materials:

-

Purified VCB (VHL, Elongin C, Elongin B) complex.

-

Fluorescently labeled VHL probe (e.g., a FAM-labeled VHL ligand).

-

Test compounds (VHL ligands or PROTACs) serially diluted in DMSO.

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

-

384-well, non-binding, black microplates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Methodology:

-

Prepare a solution of VCB complex and fluorescent probe in assay buffer. The concentrations should be optimized based on the Kd of the probe-VCB interaction (typically, VCB concentration is at the Kd and probe concentration is low, e.g., 1-5 nM).

-

Dispense the VCB/probe mixture into the wells of the 384-well plate.

-

Add serially diluted test compounds to the wells. Include controls for high polarization (probe + VCB, no competitor) and low polarization (probe only).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Measure fluorescence polarization on a plate reader using appropriate excitation and emission filters.

-

Data Analysis: Plot the change in millipolarization (mP) units against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

-

Western blotting is the gold-standard method for directly visualizing and quantifying the reduction of a target protein in cells following PROTAC treatment.[10]

-

Principle: This immunoassay uses specific antibodies to detect the POI in cell lysates that have been separated by protein size via gel electrophoresis.

-

Methodology:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate the proteins by size on a polyacrylamide gel (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Incubate with an antibody for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the percentage of remaining protein relative to the vehicle control against the log concentration of the PROTAC. Fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[8]

-

Conclusion and Future Perspectives

The design of VHL-based PROTACs is a multifactorial optimization challenge that balances the binding affinities of the two ligands with the crucial, and often unpredictable, properties of the linker.[18] The ultimate success of a PROTAC is dictated by its ability to promote the formation of a stable and productive ternary complex, a process best guided by empirical data from a suite of biophysical and cellular assays.[23] While high binary affinity for VHL is a common starting point, it is clear that ternary complex cooperativity is a more critical driver of degradation efficiency.[6][24] Future advancements will likely focus on computational modeling to better predict ternary complex formation, the development of novel VHL ligands to expand the chemical space, and the rational design of linkers to improve drug-like properties and cell permeability.[18][26]

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]

- 16. benchchem.com [benchchem.com]

- 17. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. benchchem.com [benchchem.com]

- 23. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 25. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]

- 26. chemrxiv.org [chemrxiv.org]

(S,R,S)-AHPC(Me)-amido-C2-acid: A Technical Guide to a Key VHL Ligand for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chemical properties and applications of (S,R,S)-AHPC(Me)-amido-C2-acid, a pivotal E3 ligase ligand in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of the potent von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, this molecule serves as a critical building block for inducing the degradation of specific protein targets implicated in a range of diseases.

Core Chemical Properties

This compound is a synthetic molecule designed for high-affinity binding to the VHL E3 ubiquitin ligase. Its structure incorporates the core (S,R,S)-AHPC scaffold, which is crucial for VHL recognition, and a C2-acid linker that provides a convenient attachment point for a ligand targeting a protein of interest (POI).

| Property | Value | Source |

| Molecular Formula | C26H34N4O6S | BroadPharm |

| Molecular Weight | 530.6 g/mol | BroadPharm |

| CAS Number | 2172819-72-4 | BroadPharm |

| Appearance | Solid | MedChemExpress |

| Storage Conditions | -20°C | BroadPharm |

Mechanism of Action in PROTACs

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate target proteins. A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (in this case, this compound for VHL), and a linker that connects the two.

The binding of the PROTAC to both the POI and the VHL E3 ligase brings them into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Applications in Targeted Protein Degradation

This compound has been utilized in the synthesis of PROTACs targeting various proteins implicated in disease. Two notable examples are the degradation of STING and Smad3.

STING Degradation

Stimulator of interferon genes (STING) is a key mediator of innate immunity, and its overactivation is linked to autoimmune and inflammatory diseases. PROTACs that induce the degradation of STING are being explored as a therapeutic strategy. "PROTAC STING Degrader-2" is a known PROTAC synthesized using this compound.

Smad3 Degradation

Smad3 is a key signaling protein in the TGF-β pathway, which is heavily implicated in the progression of renal fibrosis. PROTACs designed to degrade Smad3 represent a promising therapeutic approach for chronic kidney disease. A PROTAC utilizing a VHL ligand with a C2-amide linker has been shown to effectively degrade Smad3.

Quantitative Data for PROTACs Utilizing this compound or Similar Ligands

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |

| PROTAC STING Degrader-2 | STING | THP-1 | 0.53 µM | >90% | MedChemExpress |

| (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine | Smad3 | Rat renal fibroblasts | 1-125 nM (concentration-dependent degradation) | Not specified | MedChemExpress |

| ARV-771 (synthesized from (S,R,S)-AHPC-Me) | BET proteins | Castration-resistant prostate cancer cells | <1 nM | Not specified | MedKoo Biosciences |

Experimental Protocols

General Synthesis of the (S,R,S)-AHPC Core

The synthesis of this compound involves a multi-step process starting from the synthesis of the core (S,R,S)-AHPC structure. The following is a representative, generalized protocol.

Materials:

-

Protected amino acids (e.g., Boc-L-tert-leucine, Boc-trans-4-hydroxy-L-proline)

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

Bases (e.g., DIPEA, triethylamine)

-

Solvents (e.g., DMF, DCM)

-

Deprotection reagents (e.g., TFA)

-

Linker precursor with a carboxylic acid and a protected amine

-

Purification materials (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Procedure:

-

Synthesis of the (S,R,S)-AHPC core: This is typically achieved through a series of peptide coupling reactions between protected amino acids, followed by cyclization and functional group manipulations. The specific steps and reagents can vary and are often proprietary or detailed in the supplementary information of scientific publications.

-

Amide Coupling to the Linker: The free amine of the synthesized (S,R,S)-AHPC core is coupled with a linker precursor containing a carboxylic acid and a protected amine. This is typically carried out using standard peptide coupling conditions (e.g., HATU/DIPEA in DMF).

-

Purification: The crude product is purified by flash column chromatography or preparative HPLC to yield the desired this compound.

-

Characterization: The final product is characterized by NMR and mass spectrometry to confirm its structure and purity.

Western Blotting for DC50 and Dmax Determination

This protocol is used to quantify the degradation of a target protein induced by a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from pM to µM range) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with the primary antibodies, followed by the HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

-

Data Analysis: Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for VHL Binding

This assay is used to determine the binding affinity of the VHL ligand or a PROTAC to the VHL protein complex.

Materials:

-

Recombinant VHL-ElonginB-ElonginC (VBC) complex, often tagged (e.g., with GST or His)

-

Terbium-labeled antibody against the tag (donor fluorophore)

-

Fluorescently labeled VHL ligand (e.g., a known VHL ligand conjugated to fluorescein, acceptor fluorophore)

-

This compound or a PROTAC synthesized from it

-